Boc-1,3-cis-damch hcl
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Overview
Description
Boc-1,3-cis-damch hcl, also known as Boc-cis-1,3-DAMCH·HCl or cis-3-(Boc-aminomethyl)-cyclohexanemethanamine hydrochloride, is a chemical compound with a molecular formula of C13H26N2O2·HCl . It appears as a white crystalline powder .
Molecular Structure Analysis
The linear formula of this compound is C13H27ClN2O2 . The InChI code is 1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H/t10-,11+;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a molecular weight of 278.9 . The melting point is between 201-209 °C . It should be stored at a temperature between 0-8 °C .Scientific Research Applications
Environment-dependent Conformation Studies
- A study on the conformation of Boc-Pro-Ser-NHCH3 in both solid state and solution revealed the presence of two conformers differing in the rotameric state of the tertiary amide bond. This work highlights the importance of environment-dependent conformations in understanding the steric structure of similar compounds (Perczel et al., 1990).
Application in Photocatalysis
- Research on (BiO)2CO3-based photocatalysts, including modification strategies to enhance visible light-driven photocatalytic performance, could be relevant for the study of similar compounds in photocatalytic applications (Ni et al., 2016).
Bioimaging and Sensing
- A study developed a highly sensitive fluorescence probe for nitric oxide based on the boron dipyrromethene chromophore, showcasing the potential of similar compounds in bioimaging and sensing applications (Gabe et al., 2004).
Boronic Acid in Sensing and Drug Delivery
- Boronic acid compounds, due to their unique interaction with cis-1,2- or 1,3-diol, have been utilized in the development of fluorescent sensors for probing carbohydrates and bioactive substances. This area of research is crucial for the development of new fluorescent probes and has applications in sensing, drug delivery, and material science (Huang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPRFKWLNWSIA-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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